Oxiraneacetonitrile
Overview
Description
Oxiraneacetonitrile, also known as 2-Oxiranylacetonitrile, is a chemical compound with the formula C4H5NO. It contains a three-membered oxirane ring (epoxide) attached to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiraneacetonitrile can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with sodium cyanide in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure high efficiency and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxiraneacetonitrile undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution reactions: The nitrile group can participate in substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions
Amines: Used in ring-opening reactions to form amino alcohols.
Carboxylic acids: React with this compound to produce β-hydroxypropyl esters.
Alcohols: Can open the oxirane ring to form hydroxy ethers.
Major Products Formed
Amino alcohols: Formed from the reaction with amines.
β-Hydroxypropyl esters: Result from the reaction with carboxylic acids.
Hydroxy ethers: Produced from the reaction with alcohols.
Scientific Research Applications
Oxiraneacetonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Derivatives of this compound, such as oxcarbazepine, are studied for their potential use in treating epilepsy.
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of oxiraneacetonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that relieve the ring strain. The nitrile group can participate in various substitution reactions, enhancing the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the nitrile group.
Acrylonitrile: Contains a nitrile group but lacks the oxirane ring.
Oxetaneacetonitrile: Contains a four-membered ring instead of a three-membered oxirane ring.
Uniqueness
Oxiraneacetonitrile is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
2-(oxiran-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-2-1-4-3-6-4/h4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLRSDLRTWZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983637 | |
Record name | (Oxiran-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-58-8, 6509-08-6 | |
Record name | Epicyanohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyronitrile, 3,4-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiraneacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Oxiran-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPICYANOHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DWB6S23NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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